molecular formula C8H10Cl2N4 B3087189 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride CAS No. 1171804-01-5

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B3087189
CAS No.: 1171804-01-5
M. Wt: 233.09
InChI Key: IIQGOPZDXSQCAN-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N4 and its molecular weight is 233.09. The purity is usually 95%.
The exact mass of the compound 2-(1h-Imidazol-1-yl)-3-pyridinamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

Compounds containing the imidazole and pyridine moieties, such as 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, are known for their versatility in chemistry due to their unique structure and electronic properties. These heterocyclic compounds have been extensively studied for their ability to act as ligands in coordination chemistry, demonstrating significant potential in forming complex compounds with a variety of metals. Such complexes are characterized by their diverse spectroscopic properties, structural configurations, and magnetic properties, alongside their biological and electrochemical activity (Boča, Jameson, & Linert, 2011). This suggests potential applications in materials science, catalysis, and as probes in biological systems.

Potential Therapeutic Applications

The structural framework of imidazole and pyridine has been extensively explored for its therapeutic potential. Imidazole-based scaffolds, for instance, have been recognized for their broad pharmacological activities. The compound's structural analogs, incorporating imidazole and pyridine rings, have shown promise in the development of kinase inhibitors, such as ponatinib, indicating a resurgence of interest in these heterocycles for therapeutic applications, particularly in oncology and inflammation (Garrido et al., 2021). This underscores the potential of 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride in medicinal chemistry, especially in designing compounds targeting specific biological pathways.

Application in Synthetic Biology

In the realm of synthetic biology, the manipulation and design of nucleic acids with unnatural base pairs have garnered attention. Derivatives of imidazole, such as those related to 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, have been explored for creating novel base pairs that extend beyond the Watson-Crick model. These efforts aim to develop new systems of genetic encoding that could lead to the creation of organisms with expanded genetic codes, enabling the biosynthesis of novel proteins with unnatural amino acids (Saito-Tarashima & Minakawa, 2018). This demonstrates the compound's potential utility in advancing the tools and methodologies in synthetic biology for novel biotechnological applications.

Mechanism of Action

Target of Action

Imidazole-containing compounds are known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The specific mode of action would depend on the nature of the target and the structural features of the compound.

Biochemical Pathways

Given the broad range of targets that imidazole derivatives can interact with, it’s plausible that multiple biochemical pathways could be affected . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents , which could potentially enhance their bioavailability

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Properties

IUPAC Name

2-imidazol-1-ylpyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-11-8(7)12-5-4-10-6-12;;/h1-6H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQGOPZDXSQCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171804-01-5
Record name 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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